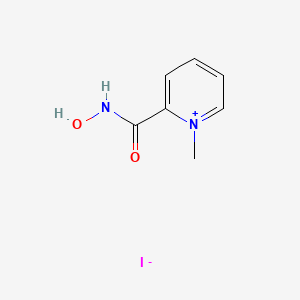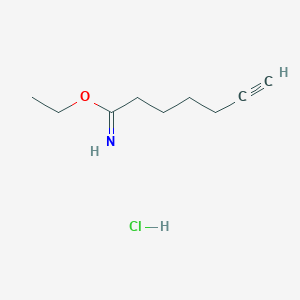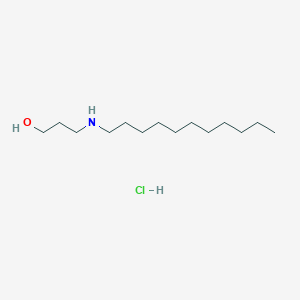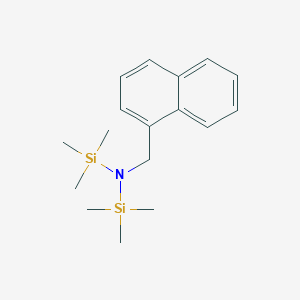
2-Hydroxycarbamoyl-1-methylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxycarbamoyl-1-methylpyridinium iodide is a chemical compound with the molecular formula C7H9IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
The synthesis of 2-Hydroxycarbamoyl-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyliodide under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires careful handling due to the reactivity of the reagents involved . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
2-Hydroxycarbamoyl-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
2-Hydroxycarbamoyl-1-methylpyridinium iodide is utilized in various scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition assays.
Wirkmechanismus
The mechanism by which 2-Hydroxycarbamoyl-1-methylpyridinium iodide exerts its effects involves its ability to act as a dehydrating agent. It facilitates the formation of carboxylate esters from acids and alcohols, carboxamides from acids and amines, and lactones from hydroxy acids. The compound’s molecular targets include hydroxyl groups of carboxylic acids and alcohols, which it activates for further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxycarbamoyl-1-methylpyridinium iodide can be compared with other similar compounds, such as:
2-Chloro-1-methylpyridinium iodide:
3-Carbamoyl-1-methylpyridinium iodide: Another derivative with comparable reactivity but different applications.
4-Dodecylcarbamoyl-1-methylpyridinium iodide: Used in specialized organic synthesis reactions.
The uniqueness of this compound lies in its specific reactivity and applications in forming various chemical products under controlled conditions.
Eigenschaften
CAS-Nummer |
89970-80-9 |
|---|---|
Molekularformel |
C7H9IN2O2 |
Molekulargewicht |
280.06 g/mol |
IUPAC-Name |
N-hydroxy-1-methylpyridin-1-ium-2-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O2.HI/c1-9-5-3-2-4-6(9)7(10)8-11;/h2-5H,1H3,(H-,8,10,11);1H |
InChI-Schlüssel |
TYWUUIGKRPFSFN-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC=C1C(=O)NO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14380923.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)



![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)

